FTI-2148

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

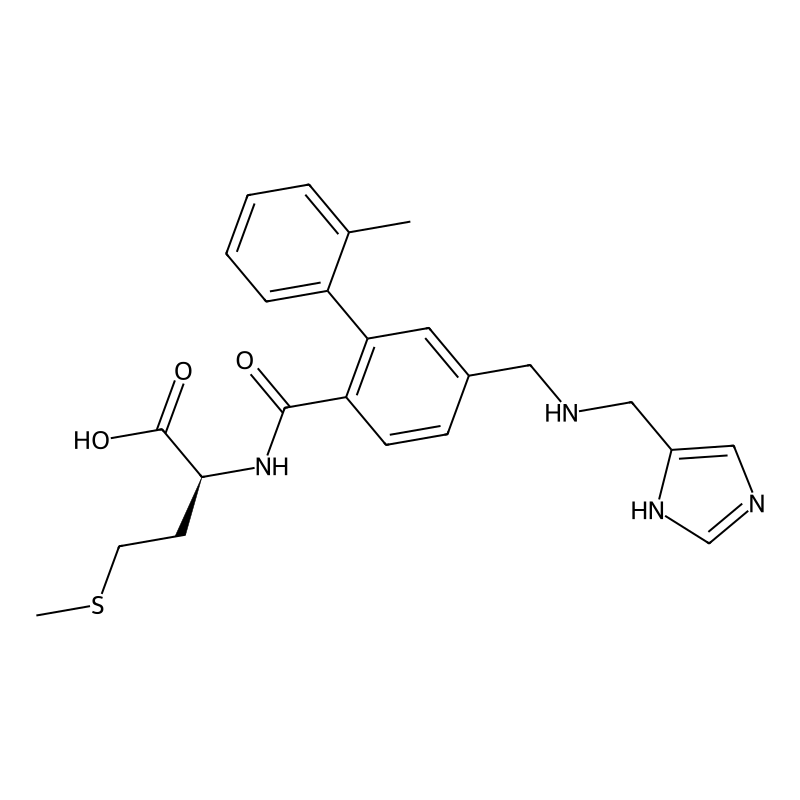

FTI-2148 is a synthetic compound classified as a non-thiol-containing peptidomimetic inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins, particularly those involved in oncogenic signaling pathways. Its chemical formula is with a molecular weight of approximately 680.6 g/mol . The compound is designed to selectively inhibit farnesyltransferase activity, which is essential for the farnesylation of proteins such as H-Ras, a well-known oncogene implicated in various cancers .

FTI-2148 functions by binding to the active site of farnesyltransferase, preventing the enzyme from catalyzing the transfer of a farnesyl group to its substrate proteins. This inhibition disrupts the post-translational modification necessary for the proper localization and function of these proteins. The selectivity of FTI-2148 for farnesyltransferase over geranylgeranyltransferase I is significant, with an inhibitory concentration (IC50) of 1.4 nM for farnesyltransferase compared to 1700 nM for geranylgeranyltransferase I .

FTI-2148 has demonstrated potent antitumor activity in various preclinical models. It effectively inhibits the growth of cancer cells that rely on farnesylated proteins for their proliferation and survival. Studies have shown that FTI-2148 can suppress oncogenic signaling pathways, leading to reduced tumor growth in vitro and in vivo . Additionally, it has been noted to inhibit the farnesylation of specific proteins like HDJ2 in RAS-transformed NIH3T3 cells, indicating its potential utility in targeting RAS-driven malignancies .

The synthesis of FTI-2148 involves several key steps:

- Reductive Amination: The process begins with the methionine methyl ester adduct of 2-(2-methylphenyl)-4-aminomethylbenzoic acid, which undergoes reductive amination with 1-trityl-1-4-formyl-imidazole.

- Deprotection: Following reductive amination, protective groups are removed to yield the active compound.

- Deesterification: The final step involves deesterification using lithium hydroxide to obtain FTI-2148 in its active form .

This synthetic pathway showcases the complexity and precision required to create this specific inhibitor.

FTI-2148 holds promise primarily in cancer therapy due to its ability to inhibit farnesyltransferase activity. Its applications include:

- Cancer Treatment: Targeting RAS-driven tumors, particularly those exhibiting high levels of farnesylated proteins.

- Combination Therapy: Enhancing the efficacy of existing chemotherapeutic agents when used in combination, as it can sensitize cancer cells to other treatments .

Studies on FTI-2148 have focused on its interactions with various cellular pathways and proteins. It has been shown to effectively inhibit the processing of oncogenic H-Ras, leading to decreased activation of downstream mitogen-activated protein kinase pathways . Furthermore, interaction studies indicate that FTI-2148 can affect cellular physiology differently compared to other similar inhibitors, highlighting its unique mechanism of action .

Several compounds share structural or functional similarities with FTI-2148. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | Selectivity (IC50 FTase / GGTase I) | Unique Features |

|---|---|---|---|

| FTI-276 | Thiol-containing | 0.5 nM / 50 nM | Contains thiol group; higher potency against FTase |

| GGTI-2154 | GGTase I inhibitor | 5600 nM / 21 nM | Selective for GGTase I |

| FTI-2153 | Methyl ester prodrug | >3000-fold more potent than FTI-2148 | Prodrug form enhances cellular uptake |

| GGTI-298 | GGTase I inhibitor | 203 nM / 55 nM | Selective for GGTase I |

FTI-2148's non-thiol structure sets it apart from other inhibitors like FTI-276, allowing for distinct pharmacological profiles and potentially reduced toxicity . This selectivity and efficacy make it a valuable candidate in targeted cancer therapies.

FTI-2148 demonstrates remarkable selectivity as a dual inhibitor targeting both farnesyltransferase and geranylgeranyltransferase-1, exhibiting distinct kinetic profiles for each enzyme [1] [2]. The compound displays extraordinary potency against farnesyltransferase with an inhibition constant of 1.4 nanomolar, while demonstrating significantly reduced affinity for geranylgeranyltransferase-1 with an inhibition constant of 1.7 micromolar [1] [3]. This 1214-fold selectivity ratio represents a critical design achievement that enables preferential targeting of farnesylation pathways while minimizing interference with geranylgeranylation processes [2] [4].

The dual inhibition mechanism operates through competitive binding at the active sites of both prenylation enzymes. Kinetic studies demonstrate that FTI-2148 competes directly with farnesyl pyrophosphate for binding to farnesyltransferase, displaying classic competitive inhibition characteristics [5] [6]. The compound's peptidomimetic structure enables it to occupy the CAAX peptide binding site while simultaneously interfering with isoprenoid substrate binding [4] [7]. This dual-site interference creates a synergistic inhibitory effect that enhances the compound's overall potency against target enzymes.

Table 1: Enzyme Inhibition Profile of FTI-2148

| Enzyme | IC50 Value | Selectivity Ratio | Reference |

|---|---|---|---|

| Farnesyltransferase (FTase) | 1.4 nM | 1.0 | [1] [2] [3] |

| Geranylgeranyltransferase-1 (GGT-1) | 1.7 μM | 1214.3 | [1] [2] [3] |

| Mammalian Protein Farnesyltransferase | 0.82 nM | 0.6 | [2] [8] |

| P. falciparum Protein Farnesyltransferase | 15 nM | 10.7 | [2] [8] |

| Mammalian Geranylgeranyltransferase-1 | 1700 nM | 1214.3 | [2] [8] |

The kinetic mechanism underlying dual inhibition involves ordered substrate binding pathways where farnesyl pyrophosphate typically binds first to the enzyme, followed by CAAX peptide association [9] [10]. FTI-2148 disrupts this ordered mechanism by functioning as a bisubstrate analog that simultaneously mimics both the isoprenoid and peptide substrates [5] [11]. This dual mimicry creates a thermodynamically stable enzyme-inhibitor complex that effectively prevents productive substrate binding and subsequent catalytic turnover.

Zinc-Binding Domain Interactions in Farnesyltransferase

The zinc-binding domain of farnesyltransferase represents a critical structural element that FTI-2148 exploits for achieving high-affinity enzyme inhibition [12] [13]. Farnesyltransferase contains a single zinc ion coordinated by three conserved amino acid residues: aspartate-297, cysteine-299, and histidine-362 in the beta subunit [12] [14]. This zinc coordination sphere plays an essential catalytic role by activating the cysteine thiol group of CAAX substrates through coordination bond formation [13] [15].

FTI-2148 interacts with the zinc-binding domain through multiple mechanisms that enhance its inhibitory potency and selectivity [12] [16]. The compound's imidazole moiety can participate in weak coordination interactions with the zinc ion, while simultaneously forming hydrogen bonds with surrounding amino acid residues [12] [17]. These interactions stabilize the inhibitor-enzyme complex and contribute to the compound's exceptional binding affinity for farnesyltransferase.

The zinc coordination environment undergoes dynamic structural changes during the catalytic cycle, alternating between different coordination states depending on substrate binding [12] [18]. Under resting conditions, the zinc ion maintains coordination with the three protein ligands plus a water molecule, creating a distorted tetrahedral geometry [12] [13]. Upon CAAX peptide binding, the water molecule is displaced by the cysteine thiol, forming a zinc-thiolate complex that is essential for catalytic activity [13] [14].

FTI-2148 exploits these zinc-mediated structural transitions by mimicking the natural substrate binding process while preventing productive catalytic turnover [12] [16]. The compound's peptidomimetic structure enables it to coordinate with the zinc ion in a manner similar to natural CAAX substrates, but without undergoing the subsequent prenylation reaction [17] [19]. This pseudo-substrate binding mode creates a kinetically trapped enzyme-inhibitor complex that effectively blocks access to the active site.

Crystallographic and spectroscopic studies have revealed that zinc-binding domain interactions involve both direct coordination and indirect stabilization mechanisms [12] [15]. The zinc ion not only participates in substrate activation but also contributes to the overall structural integrity of the active site [14] [16]. FTI-2148's interaction with this zinc environment helps maintain the proper active site geometry while preventing substrate processing, thereby achieving effective enzyme inhibition through a mechanism that closely mimics natural substrate recognition.

Substrate Competition Dynamics with Native Prenylation Targets

FTI-2148 achieves its inhibitory effects through sophisticated competition dynamics with native prenylation substrates, exploiting the structural and kinetic characteristics of natural CAAX motif recognition [9] [20]. The compound functions as a competitive inhibitor that directly competes with endogenous protein substrates for binding to the prenylation enzyme active sites [4] [5]. This competition occurs at both the peptide-binding site and the isoprenoid-binding pocket, creating a dual competitive mechanism that enhances inhibitory potency [11] [9].

The CAAX motif recognition process involves specific interactions between the terminal tetrapeptide sequence and distinct binding pockets within the prenylation enzymes [9] [10]. The cysteine residue coordinates with the catalytic zinc ion, while the two aliphatic amino acids occupy hydrophobic binding pockets that determine substrate specificity [9] [21]. The terminal amino acid interacts with a specificity pocket that distinguishes between farnesyltransferase and geranylgeranyltransferase-1 substrates [9] [22].

FTI-2148's peptidomimetic structure enables it to engage these same recognition elements while maintaining higher binding affinity than most natural substrates [20] [21]. The compound's design incorporates structural features that optimize interactions with each binding pocket, including the zinc coordination site, hydrophobic recognition pockets, and specificity determinants [23] [20]. This optimized binding profile allows FTI-2148 to outcompete endogenous substrates for enzyme access, effectively blocking prenylation of target proteins.

Table 2: Protein Targets and Effects of FTI-2148

| Target Protein | Modification Type | Effect of FTI-2148 | Functional Consequence |

|---|---|---|---|

| H-Ras | Farnesylation | Complete inhibition | Membrane mislocalization |

| K-Ras | Dual prenylation | Prevents farnesylation | Reduced transformation |

| N-Ras | Dual prenylation | Prevents farnesylation | Reduced transformation |

| HDJ2 | Farnesylation | Blocks farnesylation | Altered protein function |

| Rap1A | Geranylgeranylation | Inhibits processing | Impaired localization |

| RhoB | Dual prenylation | Alters prenylation pattern | Modified signaling |

The competitive binding dynamics are influenced by the relative concentrations of FTI-2148 and endogenous substrates, as well as their respective binding affinities [6] [9]. Under physiological conditions, the compound must achieve sufficient cellular concentrations to effectively compete with the high local concentrations of prenylation substrates present in cells [20] [24]. The exceptional binding affinity of FTI-2148 for farnesyltransferase enables effective competition even at relatively low inhibitor concentrations [1] [4].

Kinetic analysis reveals that substrate competition follows classical Michaelis-Menten competitive inhibition patterns, with FTI-2148 increasing the apparent Michaelis constant for natural substrates while maintaining unchanged maximum velocity [5] [6]. This kinetic profile confirms that the compound competes directly for the same binding sites utilized by endogenous prenylation targets, without affecting the catalytic efficiency of enzyme-substrate complexes that do manage to form [11] [9].

Post-Translational Modification Disruption Mechanisms

FTI-2148 exerts its biological effects through comprehensive disruption of post-translational modification pathways that are essential for proper protein localization and function [25] [26]. The compound's primary mechanism involves blocking the initial prenylation step of the protein processing cascade, which subsequently prevents the completion of downstream modification steps including proteolytic cleavage and carboxymethylation [26] [27].

The post-translational modification cascade for CAAX proteins involves four sequential steps: prenylation, proteolytic removal of the AAX tripeptide, carboxymethylation of the prenylated cysteine, and potential palmitoylation for certain substrates [25] [26]. FTI-2148 disrupts this cascade at the first step by preventing farnesyl or geranylgeranyl group attachment to target proteins [1] [3]. This initial blockade creates a cascade of downstream effects that fundamentally alter protein processing and cellular localization [26] [27].

When prenylation is blocked by FTI-2148, target proteins retain their unprenylated CAAX motifs and cannot undergo subsequent processing steps [25] [26]. These unprocessed proteins typically exhibit altered subcellular localization patterns, often accumulating in the cytoplasm rather than associating with their intended membrane targets [26] [28]. This mislocalization disrupts normal protein-protein interactions and signaling pathway activation [25] [27].

The disruption of prenylation-dependent localization has particularly significant effects on small GTPase proteins that rely on membrane association for their biological activity [25] [26]. Proteins such as Ras, Rho, and Rab family members require proper membrane targeting to interact with their respective guanine nucleotide exchange factors, GTPase-activating proteins, and downstream effectors [22] [25]. FTI-2148-mediated prenylation blockade prevents these critical interactions, effectively neutralizing the signaling capacity of these important regulatory proteins [28] [29].

Interestingly, recent evidence suggests that prenylation inhibition can lead to paradoxical effects where some proteins remain constitutively active despite mislocalization [25] [30]. This phenomenon occurs because the GTPase-activating proteins that normally regulate these proteins are also membrane-associated and cannot access the mislocalized, unprenylated targets [25]. This sustained activation state can contribute to some of the unexpected biological effects observed with farnesyltransferase inhibitors [30] [31].

The compound also affects autophagy pathways through mechanisms that may involve both prenylation-dependent and prenylation-independent effects [30] [32]. Farnesyltransferase inhibitors including FTI-2148 have been shown to induce autophagy in cancer cells through pathways that may involve reactive oxygen species generation, DNA damage responses, or direct effects on autophagy regulatory proteins [30]. These autophagy-inducing effects represent an additional mechanism by which FTI-2148 can influence cellular function beyond its primary prenylation-blocking activity [30] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Carrico D, Ohkanda J, Kendrick H, Yokoyama K, Blaskovich MA, Bucher CJ, Buckner FS, Van Voorhis WC, Chakrabarti D, Croft SL, Gelb MH, Sebti SM, Hamilton AD. In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability. Bioorg Med Chem. 2004 Dec 15;12(24):6517-26. PubMed PMID: 15556768.

3: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.

4: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.